Ca2+ Mobilization Potency at Human NPSR: Rat NPS Is ~2.9-Fold More Potent Than Human NPS in Identical Cellular Context
In a direct head-to-head comparison conducted within the same study, rat NPS activated intracellular Ca2+ mobilization in HEK293 cells stably expressing the human NPSR with an EC50 of 3.2 ± 1.1 nM, whereas human NPS displayed an EC50 of 9.4 ± 3.2 nM, representing an approximately 2.9-fold higher potency for the rat ortholog [1]. Mouse NPS showed an EC50 of 3.0 nM, comparable to rat NPS. The potency rank order (mouse ≈ rat > human) is consistent across independent data compilations [2]. This finding demonstrates that the rat peptide sequence activates the human receptor more efficiently than the cognate human ligand, a counterintuitive pharmacological property with practical implications for assay design and data interpretation.
| Evidence Dimension | Agonist potency for Ca2+ mobilization at human NPSR |
|---|---|
| Target Compound Data | EC50 = 3.2 ± 1.1 nM (rat NPS) |
| Comparator Or Baseline | EC50 = 9.4 ± 3.2 nM (human NPS); EC50 = 3.0 nM (mouse NPS) |
| Quantified Difference | Ratio human/rat EC50 ≈ 2.94; rat NPS is ~2.9-fold more potent than human NPS |
| Conditions | HEK293 cells stably transfected with human NPSR; intracellular Ca2+ mobilization assay (FLIPR); Xu et al. 2004 Neuron |
Why This Matters
Scientists selecting an NPSR agonist for in vitro screening or in vivo dosing must account for this potency differential: rat NPS achieves equivalent receptor activation at roughly one-third the molar concentration of human NPS, directly affecting dose selection, receptor occupancy calculations, and cross-study reproducibility.
- [1] Xu YL, Reinscheid RK, Huitron-Resendiz S, et al. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects. Neuron. 2004;43(4):487-497. doi:10.1016/j.neuron.2004.08.005 View Source
- [2] Phoenix Peptide. Pharmacological Characteristics of NPS Receptor and Neuropeptides. EC50 values for human (9.4 ± 3.2 nM), rat (3.2 ± 1.1 nM), and mouse NPS. Available at: https://ce.phoenixpeptide.com/topics/detail/175/90 View Source
